2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
950227-49-3
VCID:
VC0508630
InChI:
InChI=1S/C22H21N3O4/c1-28-17-8-10-18(11-9-17)29-15-21(26)25-20-7-3-2-6-19(20)22(27)24-14-16-5-4-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
SMILES:
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Molecular Formula:
C22H21N3O4
Molecular Weight:
391.4g/mol
2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
CAS No.: 950227-49-3
Main Products
VCID: VC0508630
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4g/mol
CAS No. | 950227-49-3 |
---|---|
Product Name | 2-{[(4-Methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide |
Molecular Formula | C22H21N3O4 |
Molecular Weight | 391.4g/mol |
IUPAC Name | 2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C22H21N3O4/c1-28-17-8-10-18(11-9-17)29-15-21(26)25-20-7-3-2-6-19(20)22(27)24-14-16-5-4-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Standard InChIKey | AZOFHTMEBPDCAV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
PubChem Compound | 17596814 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume